2,4-Diamino-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves a one-pot process. This method is favored for its efficiency and atom economy. The process includes the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent composition, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4-DIAMINO-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has numerous applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of advanced materials, such as corrosion inhibitors and specialty polymers.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Chromeno[2,3-b]pyridine: Exhibits versatile biological activities, including antibacterial and anticancer effects.
Indole Derivatives: Widely studied for their diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2,4-DIAMINO-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16N4O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,4-diamino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N4O4/c22-9-13-19(23)18-17(10-1-4-14-16(7-10)28-6-5-27-14)12-3-2-11(26)8-15(12)29-21(18)25-20(13)24/h1-4,7-8,17,26H,5-6H2,(H4,23,24,25) |
InChI Key |
UUNCZRYDXLWDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C4=C(C=C(C=C4)O)OC5=C3C(=C(C(=N5)N)C#N)N |
Origin of Product |
United States |
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